molecular formula C14H15N3OS B2405392 1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea CAS No. 405067-52-9

1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No. B2405392
CAS RN: 405067-52-9
M. Wt: 273.35
InChI Key: QPSIXHFJPXAXBU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has been synthesized and studied for its bioactive properties.

Scientific Research Applications

Molecular Docking and DNA Binding Studies

A study by (Mushtaque et al., 2016) synthesized 1-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea and conducted molecular docking, DNA binding, and cytotoxicity studies. Their findings include its ability to bind with B-DNA and its cytotoxic nature against MCF-7 cell line, with the compound exhibiting a binding constant of 3.71 × 10^6 Lmol^−1.

Cytotoxicity and Cell Cycle Analysis

Another study by (MD Mushtaque et al., 2017) focused on the synthesis and characterization of this compound, exploring its cytotoxicity against HepG2 and Siha cell lines. The research highlighted its non-toxic nature up to certain concentrations and its ability to arrest cell cycles in treated HepG2 and Siha cells.

Structural Characterization and Copper(II) Complex Formation

Research by (Tadjarodi et al., 2007) synthesized and characterized various aryl thiourea derivatives, including the subject compound. They studied the oxidative cyclization and the formation of a new copper(II) complex, providing insights into the structural characteristics of these compounds.

Antifungal Activity Evaluation

A study conducted by (Shi-Chun Wang et al., 2018) synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, evaluating their antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. This study offers significant insights into the potential agricultural applications of these compounds.

Anticancer Applications and Molecular Docking

Research by (Parmar et al., 2021) investigated thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety for their anticancer activity. The study includes molecular docking against VEGFR-2, revealing potential as anticancer agents.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-18-13-6-4-12(5-7-13)17-14(19)16-10-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSIXHFJPXAXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

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